1-Ethyl-2-methyl-1H-indole
Overview
Description
1-Ethyl-2-methylindole is a compound that may be used in the synthesis of heterocyclic indole compounds . It is a derivative of 2-substituted 1H-indole-3-carboxylate .
Synthesis Analysis
Ethyl 2-methylindole-3-carboxylate, a 2-substituted 1H-indole-3-carboxylate derivative, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Molecular Structure Analysis
The molecular formula of 1-Ethyl-2-methyl-1H-indole is C11H13N . The structure of this compound can also be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1-Ethyl-2-methylindole may react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm . It also reacts with nitrogen dioxide or with nitrous acid (NaNO2 -CH3COOH) in benzene .
Scientific Research Applications
Enzymatic Activity in the Brain : A study by Morgan and Mandell (1969) discovered an enzyme in the brain that N-methylates various indole(ethyl)amine substrates, indicating a potential role of similar compounds in brain chemistry (Morgan & Mandell, 1969).
Dopamine Receptor Agonism : Gallagher et al. (1985) explored the use of a derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, as a prejunctional dopamine receptor agonist, highlighting its potential in neurological research and therapies (Gallagher et al., 1985).
Synthesis of Deaza-Analogues of Marine Alkaloids : Carbone et al. (2013) reported the synthesis of derivatives of 1-Ethyl-2-methyl-1H-indole, which were screened for anticancer activity against various human tumor cell lines, showing moderate activity in some cases (Carbone et al., 2013).
Manufacturing Synthesis for Chemical Intermediates : Research by Huang et al. (2010) focused on the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a derivative, demonstrating the feasibility of large-scale production for such compounds (Huang et al., 2010).
Palladium-Catalyzed Reactions in Organic Chemistry : A comprehensive review by Cacchi and Fabrizi (2005) on the synthesis and functionalization of indoles, including 1-Ethyl-2-methyl-1H-indole, through palladium-catalyzed reactions, highlights their significance in the field of organic chemistry (Cacchi & Fabrizi, 2005).
Thermodynamic Properties and Computational Studies : Carvalho et al. (2016) examined the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, combining experimental and computational methods to analyze their physical properties (Carvalho et al., 2016).
Potential in Anticancer Treatments : A study by Yılmaz et al. (2020) on 3-Bromo-1-Ethyl-1H-Indole identified it as a potent anticancer agent with significant effects on GST isozymes, suggesting its utility in developing new anticancer drugs (Yılmaz et al., 2020).
Use in Corrosion Inhibition : Verma et al. (2016) investigated 3-amino alkylated indoles, including derivatives of 1-Ethyl-2-methyl-1H-indole, as corrosion inhibitors for mild steel, demonstrating their practical applications in industrial settings (Verma et al., 2016).
Microwave-Assisted Synthesis for Pharmaceuticals : Bellavita et al. (2022) reported an efficient procedure to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives, highlighting the relevance of such compounds in pharmaceuticals (Bellavita et al., 2022).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
properties
IUPAC Name |
1-ethyl-2-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068261 | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-1H-indole | |
CAS RN |
40876-94-6 | |
Record name | 1-Ethyl-2-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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